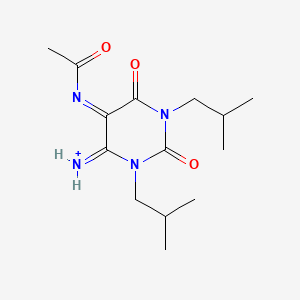
Distillates (petroleum), hydrodesulfurized full-range middle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distillates (petroleum), hydrodesulfurized full-range middle is a complex combination of hydrocarbons obtained by treating a petroleum stock with hydrogen. This process results in a mixture predominantly composed of hydrocarbons with carbon numbers ranging from C9 to C25, and boiling points between approximately 150°C to 400°C . This compound is primarily used in the production of fuels and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of distillates (petroleum), hydrodesulfurized full-range middle involves the hydrodesulfurization process. This process includes treating petroleum fractions with hydrogen in the presence of a catalyst, typically a metal sulfide such as molybdenum disulfide promoted with cobalt or nickel . The reaction conditions generally involve high temperatures (300°C to 400°C) and high pressures (2 to 10 MPa) to facilitate the removal of sulfur compounds by converting them into hydrogen sulfide, which is then separated from the hydrocarbon mixture .
Industrial Production Methods: In an industrial setting, the hydrodesulfurization process is carried out in large reactors where the petroleum feedstock is mixed with hydrogen and passed over a fixed-bed catalyst. The process is continuous, with the desulfurized product being separated from the hydrogen sulfide and other by-products through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and high temperatures. This can lead to the formation of peroxides and other oxygenated compounds.
Reduction: The hydrodesulfurization process itself is a reduction reaction where sulfur compounds are reduced to hydrogen sulfide.
Substitution: Hydrocarbons in the distillates can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen gas in the presence of a metal sulfide catalyst.
Substitution: Halogens such as chlorine or bromine, often in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Peroxides, alcohols, ketones, and acids.
Reduction: Hydrogen sulfide and desulfurized hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Distillates (petroleum), hydrodesulfurized full-range middle have several applications in scientific research and industry:
Chemistry: Used as a solvent and as a feedstock for further chemical synthesis.
Biology: Studied for its effects on biological systems, particularly in toxicology and environmental science.
Medicine: Investigated for its potential effects on human health, particularly in occupational exposure studies.
Industry: Widely used in the production of fuels, lubricants, and other petroleum-based products.
Mechanism of Action
The primary mechanism of action for distillates (petroleum), hydrodesulfurized full-range middle involves the catalytic reduction of sulfur compounds. The metal sulfide catalyst facilitates the cleavage of carbon-sulfur bonds, allowing hydrogen atoms to bond with sulfur, forming hydrogen sulfide. This process effectively removes sulfur from the hydrocarbon mixture, resulting in a cleaner fuel with reduced sulfur content .
Comparison with Similar Compounds
Distillates (petroleum), hydrotreated light: A similar mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst.
Distillates (petroleum), hydrodesulfurized middle: Another similar compound, consisting of hydrocarbons with carbon numbers predominantly in the range of C11 through C25 and boiling in the range of approximately 205°C to 400°C.
Uniqueness: Distillates (petroleum), hydrodesulfurized full-range middle is unique due to its broader range of carbon numbers (C9 to C25) and boiling points (150°C to 400°C), making it suitable for a wider range of applications compared to other similar compounds .
Properties
CAS No. |
101316-57-8 |
|---|---|
Molecular Formula |
C5H5N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



